

initial nucleation and growth of Ni₃Sn intermetallics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;tin

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An In-depth Technical Guide on the Initial Nucleation and Growth of Ni₃Sn Intermetallics

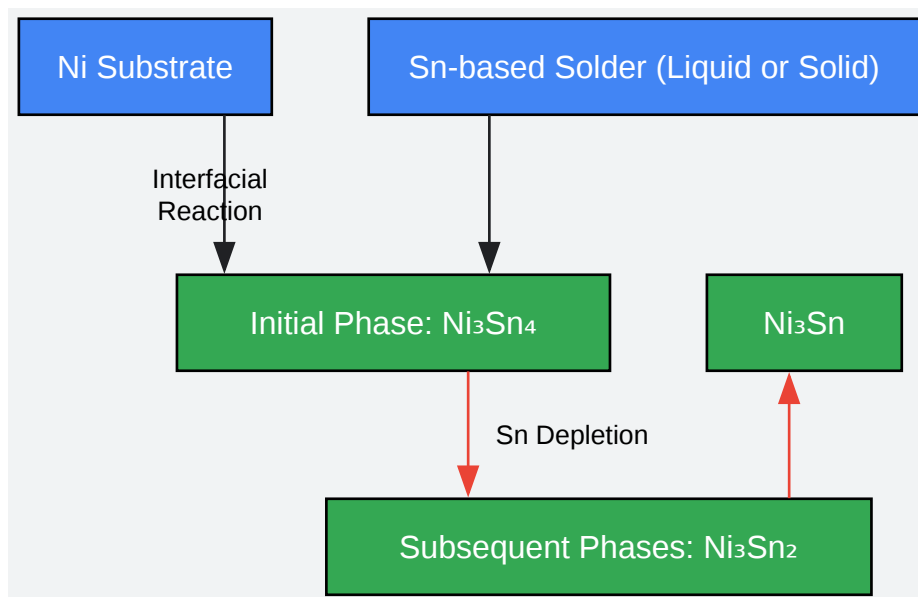
Introduction

In modern electronic packaging, the reliability of solder joints is paramount. The formation of intermetallic compounds (IMCs) at the interface between the solder and the substrate is a critical phenomenon that governs the mechanical and electrical integrity of these joints. Among various IMCs, nickel-tin (Ni-Sn) compounds, particularly Ni₃Sn₄, are fundamental to the performance of solder joints on nickel-based under bump metallization (UBM). This technical guide provides a comprehensive overview of the core principles governing the initial nucleation and growth of Ni-Sn IMCs, with a primary focus on the Ni₃Sn₄ phase, which is the first to form during interfacial reactions. This document is intended for materials scientists, researchers, and engineers working in electronics manufacturing and reliability.

Thermodynamic Principles and Phase Formation

The interaction between nickel (Ni) and tin (Sn) is characterized by the formation of several stable intermetallic compounds, including Ni₃Sn, Ni₃Sn₂, and Ni₃Sn₄.^{[1][2]} During the initial stages of both liquid-state (soldering) and solid-state (aging) reactions, the Ni₃Sn₄ phase is consistently observed as the first and primary reaction product at the Ni/Sn interface.^{[2][3][4]} The formation of other phases, such as Ni₃Sn₂, typically occurs only after longer reaction times, at higher temperatures, or once the available tin is significantly depleted.^{[3][5]} The initial reaction is driven by the reduction in Gibbs free energy when forming the intermetallic compound from the elemental constituents.

The sequence of phase formation can be understood through the Ni-Sn binary phase diagram and the kinetics of atomic diffusion. The high concentration of Sn at the interface initially favors the formation of the most tin-rich stable compound, which is Ni_3Sn_4 .



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Fig. 1: Ni-Sn Interfacial Reaction Pathway.

Nucleation of Ni_3Sn_4

Nucleation is the initial step in the formation of a new phase and can occur homogeneously within a phase or heterogeneously at interfaces.[6] In the Ni-Sn system, the formation of Ni_3Sn_4 is a process of heterogeneous nucleation, occurring at the interface between the nickel substrate and the tin solder.[7]

The process begins with the diffusion of Sn atoms to the Ni surface and Ni atoms into the molten or solid Sn. This creates a supersaturated region at the interface, providing the driving force for nucleation. The fracture and creation of fresh, highly reactive surfaces during processes like mechanical alloying can also initiate this solid-state reaction.[8] Once nucleated, these initial grains grow rapidly, especially in liquid solder, until they coalesce to form a continuous, often scallop-shaped, layer.[7]

Growth Kinetics of Ni_3Sn_4

Once a continuous layer of Ni_3Sn_4 is formed, its subsequent growth is typically governed by the diffusion of atoms through the existing IMC layer. The thickness of the IMC layer (x) as a function of time (t) can be described by the power-law relationship:

$$x = kt^n$$

where k is the growth rate constant and n is the time exponent. The value of n provides insight into the rate-limiting mechanism of the growth process.

- **Diffusion-Controlled Growth ($n \approx 0.5$):** A time exponent of approximately 0.5 indicates that the growth is controlled by bulk diffusion through the IMC layer, following a parabolic growth law. This is a common observation in solid-state aging.[\[1\]](#)[\[7\]](#)
- **Grain Boundary Diffusion or Interface Reaction Control ($n < 0.5$):** Values of n less than 0.5 can suggest that grain boundary diffusion is a significant contributor or that the interfacial reaction plays a role.
- **Ripening/Coarsening Dominated Growth ($n \approx 0.33$):** In liquid-state reactions, a time exponent of around $1/3$ is often observed, which is associated with a ripening mechanism where larger grains grow at the expense of smaller ones.[\[9\]](#)[\[10\]](#)

The growth rate constant, k , is highly dependent on temperature and follows the Arrhenius relationship:

$$k = k_0 \exp(-E_a / RT)$$

where k_0 is a pre-exponential factor, E_a is the apparent activation energy for growth, R is the gas constant, and T is the absolute temperature. A lower activation energy implies a faster growth rate at a given temperature.

Quantitative Data

The growth kinetics of Ni_3Sn_4 have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

Solder System	Aging Temperature (°C)	Apparent Activation Energy (E _a) (kJ/mol)	Reference
Sn-3.5Ag / Ni	150 - 200	16	[7]
Sn-3.5Ag / Ni-P	100 - 170	49	[1]
Sn-Ag / Ni	150 - 220	104	[1]
Sn-Pb / Ni/Pd	Solid-State	37.6	[11]
EP-Ni UBM	Reflow	25	[1]
EL-Ni UBM	Reflow	38	[1]

Table 1: Apparent Activation Energies for Ni₃Sn₄ Growth.

Solder System	Reaction Type	Time Exponent (n)	Growth Mechanism Indicated	Reference
Sn-3.5Ag / Ni	Solid-State	~ 0.5	Bulk Diffusion-Controlled	[7]
Sn-3.5Ag / Ni-P	Solid-State	~ 0.4	Diffusion-Controlled	[1]
Liquid Sn-Pb / Ni/Pd	Liquid-State	> 3	Ripening / Coarsening	[11]

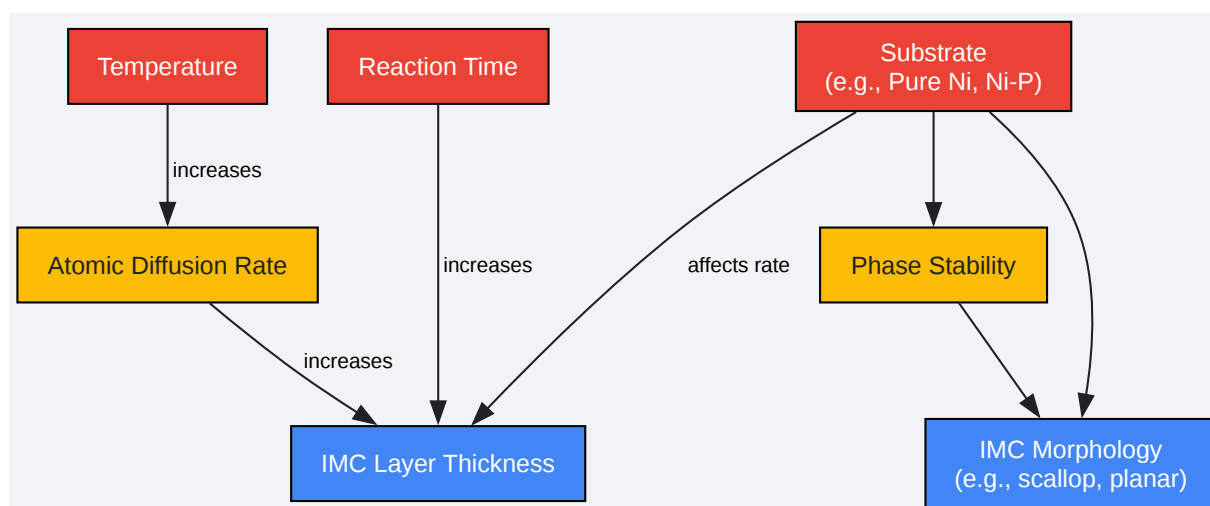
Table 2: Reported Growth Exponents (n) for Ni₃Sn₄.

Factors Influencing Nucleation and Growth

Several experimental and material parameters significantly influence the formation and growth of Ni₃Sn₄ IMCs.

- Temperature: As the primary driver for diffusion, higher temperatures (both during liquid reflow and solid-state aging) exponentially increase the growth rate of the IMC layer.[7][11]

- Time: The thickness of the IMC layer increases with reaction time, as described by the power-law kinetics.[7]
- Substrate Type: The nature of the nickel substrate plays a crucial role. Electroless Nickel-Phosphorus (Ni-P) substrates often lead to the formation of a P-rich layer (e.g., Ni_3P) between the Ni_3Sn_4 and the substrate.[1][2] The IMC growth rate can be different on pure Ni versus Ni-P substrates.[9]
- Solder Composition: Alloying elements in the solder can affect the reaction. For instance, the presence of copper can lead to the formation of ternary $(\text{Cu},\text{Ni})_6\text{Sn}_5$ compounds instead of or in addition to Ni_3Sn_4 . [12][13]



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Fig. 2: Key Factors Influencing Ni-Sn IMC Growth.

Experimental Protocols

The study of Ni-Sn IMC nucleation and growth involves a standardized set of experimental procedures designed to create and analyze the interfacial microstructure.

Sample Preparation

- Substrate Preparation: A base material, often copper (Cu), is prepared. A nickel layer is then deposited onto the Cu. This can be done via electroplating (for pure Ni) or electroless plating

(for Ni-P). A thin gold (Au) flash layer is often added to prevent Ni oxidation and improve solderability.^[12]

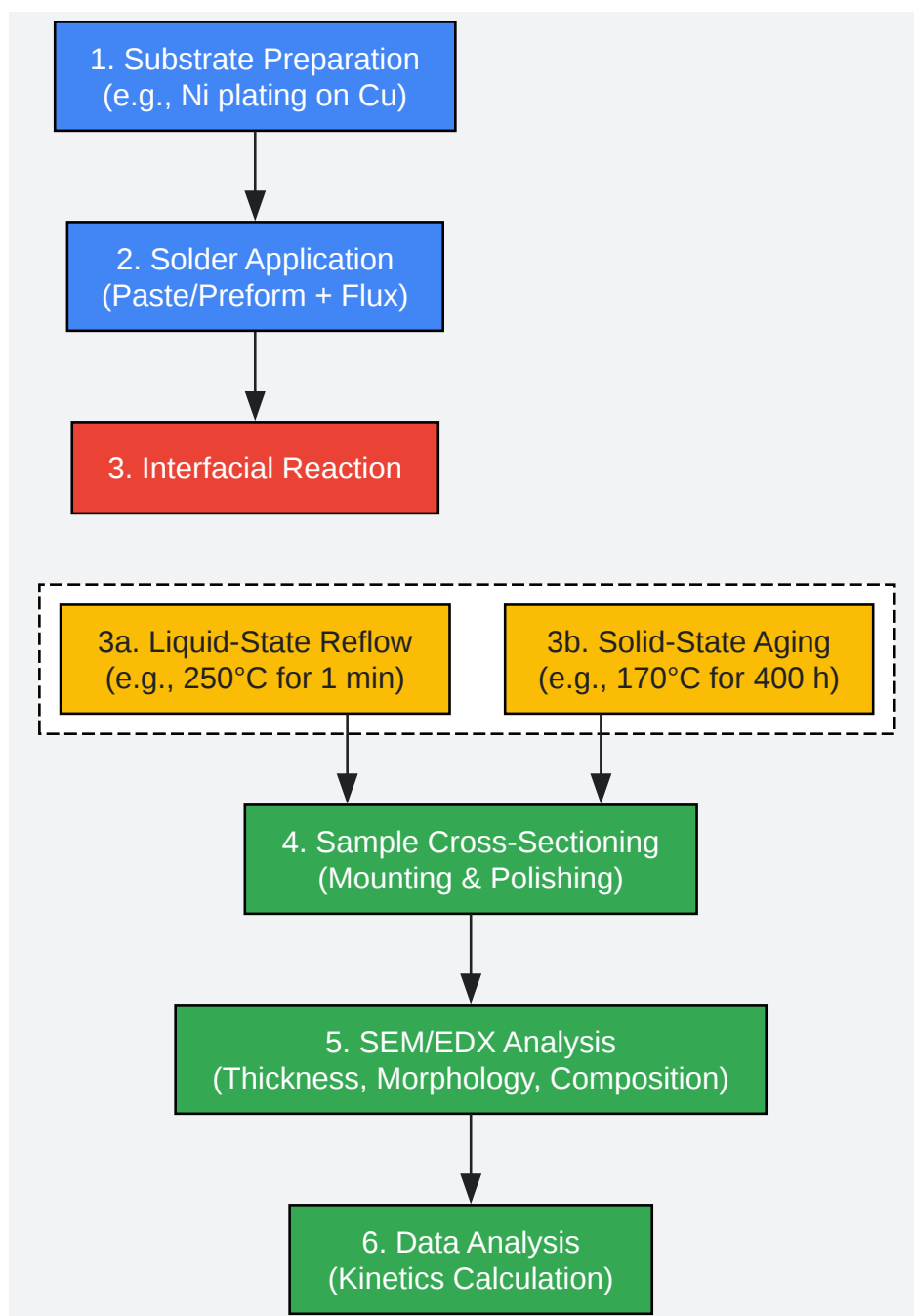
- **Solder Application:** A specific solder alloy (e.g., Sn-3.5Ag) is placed onto the prepared substrate, often in the form of solder paste or a preform. Flux is applied to remove oxides and facilitate wetting.

Interfacial Reaction

- **Liquid-State Reaction (Reflow):** The sample assembly is heated in a reflow oven to a temperature above the solder's melting point (e.g., 240-250°C for Sn-Ag solders).^[7] The sample is held at this peak temperature for a specific duration (e.g., 0.5 to 20 minutes) to allow the interfacial reaction to occur.^{[1][7]}
- **Solid-State Aging:** After an initial reflow to form the joint, samples are aged in a furnace at a constant temperature below the solder's melting point (e.g., 150-200°C).^[7] The aging is carried out for extended periods, ranging from hours to thousands of hours, to study the solid-state growth of the IMC.^{[5][7]}

Characterization and Analysis

- **Cross-Sectioning:** The samples are mounted in epoxy, sectioned, and metallographically polished to reveal a cross-section of the solder/substrate interface.
- **Microstructural Analysis:** A Scanning Electron Microscope (SEM) is used to image the interface at high magnification. This allows for the measurement of the IMC layer thickness and observation of its morphology (e.g., scallop-like, planar).^[7]
- **Compositional Analysis:** Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is used to identify the elemental composition of the different phases at the interface, confirming the presence of Ni_3Sn_4 and other compounds.^[7]
- **Phase Identification:** For more precise phase identification, X-ray Diffraction (XRD) can be performed on the samples.^[14]



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Fig. 3: Typical Experimental Workflow for IMC Growth Studies.

Conclusion

The initial nucleation and growth of Ni_3Sn_4 are fundamental processes that dictate the formation and evolution of the interface in Ni-Sn solder systems. The formation begins with heterogeneous nucleation at the Ni/Sn interface, followed by a growth phase that is typically

controlled by atomic diffusion. The kinetics of this growth are well-described by a power-law relationship, with the rate being highly sensitive to temperature, time, and the specific materials used. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for designing and manufacturing reliable electronic interconnections.

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- To cite this document: BenchChem. [initial nucleation and growth of Ni₃Sn intermetallics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14718777#initial-nucleation-and-growth-of-ni3sn-intermetallics\]](https://www.benchchem.com/product/b14718777#initial-nucleation-and-growth-of-ni3sn-intermetallics)

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